molecular formula C14H11ClO3 B3059800 2-(2-Chloro-5-methoxyphenyl)benzoic acid CAS No. 1261974-52-0

2-(2-Chloro-5-methoxyphenyl)benzoic acid

Cat. No. B3059800
CAS RN: 1261974-52-0
M. Wt: 262.69
InChI Key: ZWBDJNDVZJDUOF-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)benzoic acid is a chemical compound with the CAS Number: 1261974-52-0 . It has a molecular weight of 262.69 and its IUPAC name is 2’-chloro-5’-methoxy [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO3/c1-18-9-6-7-13 (15)12 (8-9)10-4-2-3-5-11 (10)14 (16)17/h2-8H,1H3, (H,16,17) . This indicates that the compound has a biphenyl structure with a carboxylic acid group attached to one of the phenyl rings, and a methoxy and a chloro group attached to the other phenyl ring.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • A key intermediate for the synthesis of a family of promising SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy, was prepared using a scalable and cost-effective process, highlighting the role of similar benzoic acid derivatives in drug manufacturing (Zhang et al., 2022).
  • Novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and shown to exhibit significant antibacterial activity, demonstrating the potential of chloro-methoxyphenyl benzoic acid derivatives in developing new antimicrobial agents (Rai et al., 2009).

Material Science and Chemistry

  • Benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, have been used as dopants for polyaniline, illustrating their utility in enhancing the conductivity of polymer-based materials, which could have implications for electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).
  • The development of new recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, where derivatives of benzoic acid played a crucial role, indicating their importance in synthetic chemistry for the development of novel organic synthesis methodologies (Yusubov et al., 2004).

Environmental Studies

  • Chemically modified activated carbon with 2-hydroxy-5-methoxy benzoic acid was used for the adsorptive recovery of cobalt from aqueous media, showcasing the environmental applications of such compounds in water treatment and heavy metal recovery processes (Gunjate et al., 2020).

Safety and Hazards

While specific safety data for 2-(2-Chloro-5-methoxyphenyl)benzoic acid is not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, not breathing dust, and storing it in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBDJNDVZJDUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683338
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261974-52-0
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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